molecular formula C20H22F2N4O5S2 B2891502 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide CAS No. 851988-50-6

4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide

Cat. No.: B2891502
CAS No.: 851988-50-6
M. Wt: 500.54
InChI Key: SUIYHIQNMWWFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4,6-Difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide is a high-purity chemical reagent designed for research and development applications. This compound features a complex molecular architecture that integrates a 4,6-difluorobenzothiazole unit, a hydrazine carbonyl linker, and a benzenesulfonamide group with N,N-bis(2-methoxyethyl) substitutions. The presence of the benzothiazole ring system, a scaffold known in various fluorescent dyes and bioactive molecules, suggests potential utility in the development of optical probes or as a key intermediate in organic synthesis . The sulfonamide functional group, further modified with methoxyethyl chains, is a motif frequently encountered in medicinal chemistry, often contributing to enhanced solubility and specific target binding, particularly in enzyme inhibition studies. The specific placement of fluorine atoms on the benzothiazole ring can fine-tune the compound's electronic properties, potentially making it a candidate for materials science research or as a building block for pharmaceuticals and agrochemicals. This product is offered exclusively for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to their institution's safety protocols for laboratory chemicals.

Properties

IUPAC Name

4-[[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-bis(2-methoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O5S2/c1-30-9-7-26(8-10-31-2)33(28,29)15-5-3-13(4-6-15)19(27)24-25-20-23-18-16(22)11-14(21)12-17(18)32-20/h3-6,11-12H,7-10H2,1-2H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIYHIQNMWWFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide is a novel synthetic derivative belonging to the class of benzenesulfonamides. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of the compound involves several key steps:

  • Formation of the Benzothiazole Ring : The benzothiazole moiety is synthesized through the cyclization of 2-aminothiophenol with a suitable fluorinated aromatic aldehyde under acidic conditions.
  • Hydrazinecarbonyl Formation : The hydrazine moiety is introduced via reaction with hydrazine hydrate.
  • Methoxylation : The final product is obtained through methoxylation using methanol and a catalyst to introduce the methoxy groups at the desired positions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For example, derivatives containing benzothiazole and benzenesulfonamide moieties have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. Notably, compounds with similar structures exhibited IC50 values ranging from 6 to 36 µM against these cell lines, indicating their efficacy in inhibiting cancer cell proliferation .

The mechanism of action for these compounds often involves:

  • Induction of Apoptosis : Compounds induce apoptosis in cancer cells by activating caspases, which are critical for programmed cell death. For instance, studies have shown that certain derivatives increase the early apoptotic population and elevate sub-G1 phase cell cycle percentages in HeLa cells .
  • Cell Cycle Arrest : The compounds can cause cell cycle arrest at specific phases, preventing further proliferation of cancer cells.

Antimicrobial Activity

In addition to anticancer properties, similar compounds have been evaluated for their antimicrobial activity. For example, derivatives have demonstrated significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition rates exceeding 78% . These findings suggest that the compound may possess broad-spectrum antimicrobial properties.

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study involving various derivatives showed that compounds with similar structural features significantly inhibited cell viability in cancerous cells while exhibiting lower toxicity towards non-cancerous cells .
    CompoundCell LineIC50 (µM)
    Compound AHeLa6
    Compound BMCF-749
    Compound CHCT-11611
  • Antimicrobial Screening : A screening of newly synthesized sulfide derivatives revealed potent activity against common pathogens, reinforcing the potential dual therapeutic application of such compounds .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

Compound 1 : 4-(2-(4-Ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide (CAS 851978-64-8)

  • Structural Differences : The benzothiazole bears an ethoxy group instead of 4,6-difluoro substitution. The sulfonamide is N,N-dimethyl rather than bis(2-methoxyethyl).
  • Solubility: The dimethyl group on the sulfonamide may decrease solubility compared to bis(2-methoxyethyl).
  • Molecular Weight : 420.5 g/mol (vs. higher for the target compound due to bis(2-methoxyethyl)) .

Compound 2 : N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS 851988-47-1)

  • Structural Differences : Replaces the benzenesulfonamide with a dihydrodioxine ring.
  • Electronic Profile: Lacks the sulfonamide’s strong electron-withdrawing effects, which may reduce acidity and hydrogen-bonding capacity .

Core Heterocycle Modifications

Compound 3 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (from )

  • Structural Differences : Features a 1,2,4-triazole-thione core instead of benzothiazole-hydrazinecarbonyl.
  • Impact :
    • Tautomerism : Exists in thione-thiol equilibrium, confirmed by IR (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
    • Reactivity : The triazole-thione may participate in different redox or coordination chemistry compared to the hydrazinecarbonyl bridge.

Sulfonamide Substitutions

Compound 4 : N-(2-(1,3-Bis(4-methoxyphenyl)-2-oxoimidazolidin-4-yl)propan-2-yl)-4-methylbenzenesulfonamide (from )

  • Structural Differences: Contains an imidazolidinone-sulfonamide hybrid instead of a benzothiazole-hydrazinecarbonyl system.
  • Impact: Synthesis: Requires hydrogenation and tosylation steps, differing from the hydrazine coupling in the target compound. Bioactivity: The imidazolidinone moiety may confer distinct pharmacological properties, such as enzyme inhibition .

Infrared Spectroscopy (IR)

  • Target Compound : Expected absence of C=S (if triazole-like) and presence of C=O (hydrazinecarbonyl) at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in .
  • Analog 1 (CAS 851978-64-8) : Likely shows C=O stretches and sulfonamide S=O bands at ~1350–1150 cm⁻¹.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves coupling a 4,6-difluorobenzo[d]thiazole precursor with a hydrazinecarbonyl intermediate, followed by sulfonamide functionalization. Critical steps include:

  • Hydrazine coupling : Reaction of 4,6-difluorobenzo[d]thiazol-2-amine with a carbonylating agent (e.g., phosgene or carbonyldiimidazole) to form the hydrazinecarbonyl bridge .
  • Sulfonamide formation : Introduction of the N,N-bis(2-methoxyethyl) group via nucleophilic substitution using bis(2-methoxyethyl)amine under basic conditions (e.g., NaH in DMF) .

Q. Key conditions to control :

  • Temperature : Maintain 0–5°C during hydrazine coupling to prevent side reactions .
  • Solvent choice : Use polar aprotic solvents (e.g., DMF) for sulfonamide formation to enhance reactivity .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to isolate the pure product .

Q. Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYield RangeReference
Hydrazine couplingPhosgene, THF, 0°C60–75%
Sulfonamide formationBis(2-methoxyethyl)amine, DMF, 50°C70–85%

Q. Which spectroscopic techniques confirm structural integrity, and what spectral signatures are expected?

  • NMR Spectroscopy :
    • ¹H NMR : Signals for difluorobenzo[d]thiazole protons (δ 7.2–8.1 ppm), hydrazine NH (δ 9.5–10.5 ppm), and bis(2-methoxyethyl) groups (δ 3.3–3.7 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm, sulfonamide (SO₂) at δ 125–130 ppm .
  • IR Spectroscopy : Stretching vibrations for C=O (1710–1730 cm⁻¹), SO₂ (1150–1170 cm⁻¹), and NH (3260–3300 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular formula (C₂₃H₂₃F₂N₅O₅S₂) .

Q. Table 2: Characteristic Spectral Data

TechniqueKey Peaks/SignalsFunctional GroupReference
¹H NMRδ 9.8 ppm (NH)Hydrazine
IR1725 cm⁻¹ (C=O)Carbonyl

Advanced Research Questions

Q. How can reaction yield and purity be optimized during scale-up, and what pitfalls should be avoided?

Optimization strategies :

  • Solvent selection : Replace DMF with acetonitrile for easier post-reaction removal .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling .
  • In-line monitoring : Employ HPLC or TLC to track reaction progress and minimize byproducts .

Q. Common pitfalls :

  • Impurity formation : Overheating during hydrazine coupling leads to decomposition; maintain strict temperature control (<10°C) .
  • Scaling purification : Replace column chromatography with fractional crystallization for cost-effective large-scale purification .

Q. Table 3: Scale-Up Recommendations

ParameterLab Scale (1 g)Pilot Scale (100 g)Reference
SolventDMFAcetonitrile
PurificationColumn chromatographyFractional crystallization

Q. What experimental strategies resolve contradictory biological activity data across cell lines?

Methodological approaches :

  • Dose-response profiling : Test a broader concentration range (1 nM–100 µM) to identify EC₅₀ discrepancies .
  • Cell line validation : Use isogenic cell lines (e.g., wild-type vs. mutant) to assess target specificity .
  • Off-target screening : Employ kinome-wide profiling or proteomics to identify unintended interactions .

Case study : Inconsistent cytotoxicity in MCF-7 vs. HEK293 cells may arise from differential expression of sulfonamide-binding proteins. Validate via siRNA knockdown of suspected targets .

Q. How can researchers elucidate the compound’s mechanism of action despite limited structural analogs?

Strategies :

  • Molecular docking : Use software like AutoDock Vina to predict binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase IX) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics with purified target proteins .
  • Metabolic profiling : Track cellular ATP/NADH levels to assess mitochondrial toxicity .

Q. Table 4: Mechanism Elucidation Workflow

StepTechniqueKey OutputReference
Target predictionMolecular dockingBinding affinity (ΔG)
Binding validationSPRAssociation/dissociation rates
Functional impactSeahorse assayOCR/ECAR metrics

Q. How should contradictory solubility/stability data under varying pH be addressed?

Analytical methods :

  • HPLC-UV : Quantify degradation products at pH 2–10 over 24–72 hours .
  • Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers .

Q. Recommendations :

  • Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) for stability studies, avoiding extreme pH unless physiologically relevant .
  • Lyophilization : Improve long-term stability by lyophilizing the compound with cryoprotectants (e.g., trehalose) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.